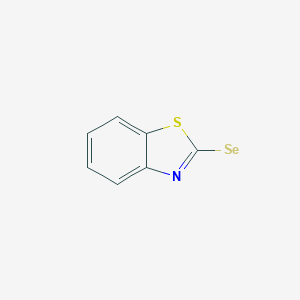

2-Benzothiazoleselenol

Description

Properties

InChI |

InChI=1S/C7H4NSSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQZSIHTBGOSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NSSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422559 | |

| Record name | (1,3-Benzothiazol-2-yl)selanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-72-3 | |

| Record name | 2-Benzothiazoleselenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Benzothiazol-2-yl)selanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2 Benzothiazoleselenol As a Ligand

Ligand Design Principles and Electron-Donating Capabilities of 2-Benzothiazoleselenol

The efficacy of a ligand in forming stable metal complexes is governed by several key principles, including the nature of its donor atoms, its stereochemistry, and its ability to participate in chelation. For this compound, these principles suggest a rich and varied coordination behavior.

This compound possesses two potential donor atoms: the nitrogen atom of the thiazole (B1198619) ring and the exocyclic selenium atom. This dual-donor capability allows it to act as a versatile ligand, potentially binding to a metal center in a monodentate or bidentate fashion.

The nitrogen atom, with its lone pair of electrons, can form a coordinate bond with a metal ion. The electronic properties of the benzothiazole (B30560) ring system influence the basicity of this nitrogen and, consequently, its donor strength.

The selenium atom represents a soft donor, a characteristic it shares with sulfur. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft donors like selenium and sulfur prefer to coordinate with soft metal ions such as Ag(I), Hg(II), and Pd(II). The larger atomic radius and greater polarizability of selenium compared to sulfur suggest that this compound may form stronger bonds with these soft metals than its sulfur counterpart. This increased polarizability can lead to more significant covalent character in the metal-ligand bond.

When this compound acts as a bidentate ligand, binding to a metal center through both its nitrogen and selenium atoms, it forms a five-membered chelate ring. The formation of such a ring structure significantly enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. This effect is primarily driven by a favorable increase in entropy upon chelation.

The stability of the resulting chelate is influenced by several factors, including the size of the chelate ring and the nature of the metal ion. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The five-membered ring formed by this compound is expected to be highly stable.

While this compound itself is not a macrocycle, its principles of chelation are fundamental to the design of more complex macrocyclic ligands. Macrocyclic ligands that incorporate the benzothiazoleselenol moiety could exhibit enhanced stability and selectivity for specific metal ions due to the macrocyclic effect. This effect is an additional stabilization observed for complexes of macrocyclic ligands compared to their acyclic analogues, arising from a combination of enthalpic and entropic contributions.

Synthesis of Transition Metal Complexes Incorporating this compound

The synthesis of transition metal complexes with this compound would likely follow established methods used for its sulfur analog, 2-mercaptobenzothiazole (B37678), with adjustments to account for the reactivity of the selenium-containing compound.

The synthesis of metal complexes of this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are commonly used for the synthesis of benzothiazole-based complexes.

The stoichiometry of the reaction, i.e., the molar ratio of metal to ligand, plays a critical role in determining the structure of the final complex. A 1:1 metal-to-ligand ratio might favor the formation of simple mononuclear complexes, whereas a 1:2 or 1:3 ratio could lead to the formation of complexes with multiple ligands coordinated to the metal center, such as [M(L)₂] or [M(L)₃]. The reaction temperature and time are also important parameters that need to be optimized to ensure the formation of the desired product in high yield and purity. For instance, refluxing the reaction mixture for several hours is a common practice to drive the reaction to completion.

Table 1: Hypothetical Reaction Conditions for Metal Complexes of this compound

| Metal Ion | Metal Salt Precursor | M:L Ratio | Solvent | Reaction Temperature |

| Cu(II) | CuCl₂·2H₂O | 1:2 | Ethanol | Reflux |

| Ni(II) | Ni(CH₃COO)₂·4H₂O | 1:2 | Methanol | Room Temperature |

| Zn(II) | Zn(NO₃)₂·6H₂O | 1:1 | Acetonitrile | Reflux |

| Pd(II) | PdCl₂ | 1:2 | DMF | 80 °C |

This table presents hypothetical conditions based on common practices for analogous sulfur-containing ligands.

Following the reaction, the resulting metal complex often precipitates out of the solution. The solid product can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent can be employed to obtain a pure crystalline product.

The purity and identity of the synthesized complexes would be confirmed using various analytical and spectroscopic techniques. Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed formula. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the coordination of the ligand to the metal ion.

Structural Characterization of this compound Metal Complexes

The determination of the precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and reactivity. X-ray crystallography is the most definitive method for structural characterization.

For example, a four-coordinate complex of a d⁸ metal ion like Pd(II) would be expected to adopt a square planar geometry. In contrast, a six-coordinate complex of a d⁶ metal ion like Co(III) would likely exhibit an octahedral geometry.

Spectroscopic techniques also play a vital role in structural elucidation. In the FTIR spectrum of the complex, a shift in the vibrational frequencies of the C=N and C-Se bonds compared to the free ligand can provide evidence of coordination. ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable insights into the electronic structure and coordination environment of the metal ion.

Table 2: Expected Structural Features of this compound Metal Complexes

| Metal Complex | Coordination Number | Probable Geometry | Key Spectroscopic Features |

| [Cu(L)₂] | 4 | Square Planar | Shift in ν(C=N) and ν(C-Se) in IR |

| [Ni(L)₂(H₂O)₂] | 6 | Octahedral | Broad ν(O-H) band in IR |

| [Zn(L)₂] | 4 | Tetrahedral | Sharp signals in ¹H and ¹³C NMR |

| [Pd(L)Cl₂] | 4 | Square Planar | Downfield shift of proton signals in ¹H NMR |

This table outlines expected structural characteristics based on known coordination compounds of similar ligands.

Comprehensive Spectroscopic Elucidation of Coordination Modes (FTIR, UV-Vis, NMR)

Spectroscopic methods are crucial for characterizing coordination compounds and understanding the ligand-metal interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: In FTIR analysis of related benzothiazole ligands, shifts in the vibrational frequencies of key functional groups upon coordination to a metal ion are indicative of bonding. For this compound, one would expect to observe changes in the C=N stretching vibration of the thiazole ring and potentially a characteristic M-Se (metal-selenium) vibration in the far-IR region, confirming the participation of the selenium atom in coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the geometry of the complex. The coordination of this compound to a metal ion would likely result in ligand-to-metal charge transfer (LMCT) bands and d-d electronic transitions, the positions and intensities of which would be characteristic of the specific metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the benzothiazole ring upon complexation would provide evidence of coordination. Furthermore, ³¹P NMR could be employed if phosphine (B1218219) co-ligands are present, and ⁷⁷Se NMR would be particularly insightful for directly probing the environment of the coordinating selenium atom.

While these techniques are standard for characterizing coordination compounds, specific spectral data for this compound complexes are not available in the reviewed literature.

Magnetic Susceptibility Studies for Electronic Configuration Determination

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a transition metal complex, which in turn helps to deduce the electronic configuration and the geometry of the metal center. For instance, an octahedral Ni(II) complex (d⁸) is expected to be paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is typically diamagnetic. The measured magnetic moment of a this compound complex would be essential for understanding its electronic structure.

Geometrical Configurations and Coordination Numbers in this compound Complexes

Based on the behavior of analogous ligands, it can be hypothesized that this compound could form complexes with various geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. However, without experimental evidence, the prevalence of any particular geometry for this compound complexes remains speculative.

Prevalence of Octahedral, Tetrahedral, and Square Planar Geometries

The preferred geometry would be influenced by factors such as the size of the metal ion and the steric bulk of the ligand. The electronic properties of the selenium donor atom would also play a crucial role in determining the ligand field strength and, consequently, the preferred coordination geometry.

Isomerism in this compound Coordination Compounds

Coordination compounds frequently exhibit isomerism. For complexes of this compound, one could anticipate the possibility of geometric isomers (cis/trans) in square planar or octahedral complexes of the type [M(this compound)₂X₂]. If the ligand were to act as a bidentate chelating agent, optical isomers (enantiomers) could also be possible in octahedral complexes. The existence and characterization of such isomers would require dedicated synthetic and analytical studies.

Electronic Structure and Bonding Theory Applied to this compound Complexes

The nature of the metal-ligand bond in this compound complexes would be described by established theories of chemical bonding in coordination compounds.

Valence Bond Theory (VBT): This theory would describe the formation of coordinate covalent bonds through the overlap of filled ligand orbitals with vacant hybrid orbitals of the central metal ion. The type of hybridization (e.g., d²sp³, sp³, dsp²) would be used to predict the geometry of the complex.

Crystal Field Theory (CFT) and Ligand Field Theory (LFT): These theories provide a more detailed description of the electronic structure by considering the effect of the ligand's electric field on the energies of the metal's d-orbitals. The selenium atom in this compound would act as a ligand that causes a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) would influence the color and magnetic properties of the complex. LFT, an extension of CFT that incorporates aspects of molecular orbital theory, would provide a more complete picture of the covalent character of the metal-selenium bond.

The exploration of the coordination chemistry of heterocyclic ligands containing selenium is an area of growing interest due to the unique electronic and steric properties imparted by the selenium atom. However, a comprehensive analysis of the coordination behavior of this compound, specifically concerning its ligand field effects and electronic structure within metal complexes, remains a developing field of study. Detailed experimental and theoretical data directly pertaining to this compound are not extensively available in the current body of scientific literature.

Consequently, a complete and detailed discussion under the specified headings of Ligand Field Theory, Crystal Field Stabilization Energy, Molecular Orbital Descriptions, and Electron Density Distributions for this compound complexes cannot be furnished at this time. Authoritative and scientifically accurate information on these specific topics would require dedicated research, including spectroscopic analysis and computational modeling of its coordination compounds.

In the absence of direct research findings for this compound, a theoretical framework can be outlined based on analogous selenium-containing ligands and the established principles of coordination chemistry. Such a discussion would be speculative and is therefore not provided here to maintain scientific accuracy and adhere to the user's request for an article based on detailed research findings.

Further experimental and computational studies are necessary to elucidate the coordination chemistry of this compound and provide the specific data required for a thorough analysis as outlined.

Reactivity and Transformational Chemistry of 2 Benzothiazoleselenol

Reactions Occurring at the Selenium Center

The selenium atom, with its accessible lone pairs and the acidic proton of the selenol group, is the primary site for many chemical reactions of the molecule.

The selenol (Se-H) group of 2-Benzothiazoleselenol is highly susceptible to oxidation and reduction, establishing a dynamic equilibrium with its corresponding diselenide.

Oxidation: Like other selenols, this compound is readily oxidized to form a diselenide, Bis(2-benzothiazolyl) diselenide. rsc.orgresearchgate.net This transformation can be accomplished using mild oxidizing agents or even atmospheric oxygen. The reaction involves the coupling of two selenol molecules through the formation of a stable selenium-selenium (Se-Se) bond. This oxidative dimerization is a characteristic feature of selenol chemistry. rsc.orgnih.gov

Reduction: The resulting diselenide can be easily reduced back to the parent selenol. This reduction is typically achieved with common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.govresearchgate.net The reaction proceeds via the reductive cleavage of the Se-Se bond, regenerating two equivalents of the this compound.

This reversible oxidation-reduction cycle is a fundamental aspect of the compound's chemistry, influencing its stability and reactivity in different chemical environments.

| Reaction Type | Reactant | Reagent(s) | Product |

| Oxidation | This compound | Air (O₂) or mild oxidants | Bis(2-benzothiazolyl) diselenide |

| Reduction | Bis(2-benzothiazolyl) diselenide | Sodium Borohydride (NaBH₄) | This compound |

The selenium atom in this compound can act as both a nucleophile and, after activation, as an electrophile.

Nucleophilic Reactivity: The conjugate base of the selenol, the benzothiazole-2-selenolate anion, is a potent nucleophile. This anion can be generated by treating this compound with a base. The resulting selenolate readily participates in nucleophilic substitution reactions with various electrophiles. For instance, reaction with alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) leads to the formation of 2-alkylseleno-benzothiazole derivatives. This Sₙ2-type reaction is a common strategy for introducing organic substituents onto the selenium atom.

Electrophilic Reactivity: While the selenium in the selenol is not strongly electrophilic, it can be converted into a reactive electrophilic species. For example, the corresponding diselenide can be treated with halogens like bromine or chlorine to generate a 2-benzothiazoleselenenyl halide. This species contains an electrophilic selenium atom that is susceptible to attack by various nucleophiles. cardiff.ac.uk This allows for the introduction of the benzothiazolyl-seleno group into other molecules through electrophilic selenenylation reactions.

| Reactivity | Reactant Species | Electrophile / Nucleophile | Product Class |

| Nucleophilic | Benzothiazole-2-selenolate | Alkyl Halides | 2-Alkylseleno-benzothiazoles |

| Electrophilic | 2-Benzothiazoleselenenyl halide | Alkenes, Arenes, etc. | Selenofunctionalized compounds |

Reactions Involving the Benzothiazole (B30560) Heterocyclic Ring System

The aromatic benzene (B151609) portion of the benzothiazole ring can undergo substitution reactions, although its reactivity is influenced by the fused thiazole (B1198619) ring.

Electrophilic Aromatic Substitution (EAS) provides a pathway to functionalize the benzene ring of the molecule. The position of substitution is dictated by the electronic effects of the heterocyclic system and the selenium substituent.

The benzothiazole ring system itself is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. uci.edu However, the selenium atom attached at the 2-position, similar to oxygen and sulfur analogues, can donate electron density to the ring through resonance. This effect directs incoming electrophiles to the ortho and para positions relative to the point of fusion (positions 4 and 6).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. youtube.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst introduces a halogen atom. youtube.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

The regioselectivity of these reactions is a balance between the deactivating nature of the thiazole moiety and the directing effect of the selenium group, with substitution generally favored at the 4- and 6-positions.

| EAS Reaction | Reagents | Electrophile | Typical Position(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4- and 6- |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ | 4- and 6- |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | 4- and 6- |

Under specific conditions, the stable benzothiazole ring can undergo cleavage or rearrangement.

Oxidative Ring Opening: Treatment of benzothiazole derivatives with strong oxidizing agents can lead to the opening of the thiazole ring. For example, reagents like magnesium monoperoxyphthalate (MMPP) have been shown to induce oxidative ring-opening of the benzothiazole core to yield acyl aminobenzene sulfonate esters. researchgate.netscholaris.ca This reaction proceeds via the cleavage of the bonds within the heterocyclic portion of the molecule.

Nucleophile-Induced Ring Transformations: While less common for the neutral molecule, quaternization of the ring nitrogen to form a benzothiazolium salt significantly increases its susceptibility to nucleophilic attack. Certain powerful nucleophiles can induce a ring-opening or ring-contraction cascade in related benzothiazine systems, suggesting that under the right conditions, the benzothiazole ring of this compound derivatives could undergo similar transformations. beilstein-journals.orgnih.gov

Derivatization Strategies for Enhancing Molecular Complexity

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity at both the selenium center and the aromatic ring.

Alkylation and Arylation at Selenium: As described in section 4.1.2, the nucleophilic selenium center is readily alkylated. This provides a straightforward method to append a wide variety of organic chains and functional groups to the benzothiazole scaffold.

Sequential Functionalization: A common strategy involves initial modification at the selenium center, followed by functionalization of the aromatic ring. For example, an alkyl group can be introduced at the selenium atom, and the resulting 2-alkylseleno-benzothiazole can then undergo electrophilic aromatic substitution to introduce additional functional groups onto the benzene ring.

Use in Multicomponent Reactions: The benzothiazole nucleus is a common structural motif in biologically active compounds. nih.govresearchgate.net Synthetic strategies often involve the condensation of precursors like 2-aminothiophenols with various carbonyl compounds. By analogy, derivatives of this compound can be envisioned as key intermediates or starting materials in the construction of complex, selenium-containing bioactive molecules.

Computational and Theoretical Investigations of 2 Benzothiazoleselenol

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of 2-Benzothiazoleselenol is fundamental to its chemical reactivity and physical properties. Computational techniques, particularly Density Functional Theory (DFT), are employed to model its electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

For benzothiazole (B30560) derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also delocalized across the aromatic structure. researchgate.net In this compound, the presence of the selenium atom, being larger and more polarizable than sulfur, is expected to influence the energies and distributions of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org For instance, studies on substituted benzothiazoles have shown that modifying substituents at the 2-position significantly alters the energy gap, thereby tuning the molecule's reactivity. scirp.org Computational analysis of 2-(4-aminophenyl)benzothiazoles has successfully used FMO distribution to predict metabolic activation pathways. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): Quantum chemical calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.org In this compound, the nitrogen atom of the thiazole (B1198619) ring is expected to be an area of negative potential (red/yellow on an MEP map), making it a likely site for protonation or coordination with electrophiles. Conversely, the acidic proton on the selenol group (-SeH) would represent a region of positive potential (blue), indicating its susceptibility to deprotonation.

Simulation of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict the spectroscopic properties of molecules, providing a powerful complement to experimental data.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra. researchgate.netresearchgate.net Benzothiazole and benzoxazole (B165842) derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λmax) typically falling in the 330-380 nm range. semanticscholar.org Simulations for this compound would be expected to predict absorption in a similar region, corresponding to π→π* electronic transitions within the aromatic system. The specific λmax and molar absorptivity would be influenced by the selenium atom and the solvent environment, which can be modeled computationally. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted shifts can be obtained. For benzazole systems, distinct chemical shifts are observed for the aromatic protons and carbons. mdpi.com The table below provides a representative list of expected ¹³C NMR chemical shifts for this compound, based on computational studies of analogous benzothiazole structures.

| Atom | Predicted Chemical Shift (ppm) |

| C2 (adjacent to N and Se) | 165 - 175 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 125 - 130 |

| C7 | 115 - 120 |

| C3a (bridgehead) | 150 - 155 |

| C7a (bridgehead) | 130 - 135 |

| Note: These values are estimations based on DFT calculations of related benzothiazole structures and serve as a predictive guide. |

IR Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or bending. researchgate.net These theoretical spectra are instrumental in assigning experimental IR bands. For this compound, characteristic vibrational modes can be predicted. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The C-Se stretching and Se-H bending vibrations would be found at lower frequencies and would be characteristic of the selenol group.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Se-H Stretch | 2250 - 2350 |

| C=N Stretch | 1550 - 1640 |

| Aromatic C=C Stretch | 1400 - 1500 |

| C-H In-plane Bend | 1100 - 1300 |

| C-Se Stretch | 500 - 700 |

| C-H Out-of-plane Bend | 750 - 900 |

| Note: These are representative ranges based on DFT calculations for analogous heterocyclic compounds. The C-Se vibration is predicted at a lower frequency than a C-S bond. |

Reaction Mechanism Modeling and Energy Profile Calculations

Computational chemistry is a key tool for investigating potential reaction pathways and understanding reaction kinetics and thermodynamics. By modeling reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed.

For this compound, this could involve modeling its synthesis, its oxidation, or its participation in complexation reactions. For example, quantum mechanical calculations have been used to elucidate the metabolic activation of antitumor benzothiazoles, identifying the most likely reactive intermediate (a nitrenium ion) by comparing the energy profiles of different potential pathways. researchgate.net A similar approach could be used for this compound to predict its metabolic fate or its reactivity towards various reagents. Calculations would identify the transition state structures and their associated activation energies, allowing for the determination of the most favorable reaction mechanism.

Prediction of Ligand Binding Affinities and Optimized Coordination Geometries

The benzothiazole core is a known structural motif in compounds that interact with biological targets and coordinate with metal ions. Computational methods such as molecular docking and free energy calculations are used to predict how this compound might bind to a protein's active site or chelate a metal. nih.gov

Ligand Binding Affinities: Molecular docking simulations can place the this compound molecule into a receptor's binding pocket in various orientations and conformations, followed by the use of a scoring function to estimate the binding affinity. uni-duesseldorf.de More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation can provide more accurate quantitative predictions of the binding free energy (ΔG_bind). nih.govlu.se These calculations are essential in drug discovery for prioritizing candidate molecules.

Conformational Analysis and Molecular Dynamics Simulations

While the fused ring system of this compound is largely planar and rigid, the exocyclic selenol group (-SeH) has rotational freedom.

Conformational Analysis: Computational methods can be used to perform a conformational search by systematically rotating the C-Se bond to identify the most stable (lowest energy) conformation of the selenol group relative to the benzothiazole ring. This analysis helps to understand the molecule's preferred shape in the ground state.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the motion of all atoms in the system (including solvent molecules), MD can explore the conformational landscape, study the stability of protein-ligand complexes, and analyze intermolecular interactions. For this compound complexed with a protein, an MD simulation could reveal the stability of the binding pose, identify key hydrogen bonds or hydrophobic interactions, and calculate the root-mean-square deviation (RMSD) to assess the complex's stability over the simulation time. nih.govnih.gov

Advanced Materials Science Applications of 2 Benzothiazoleselenol Derivatives

Functional Materials Development

The structural features of 2-Benzothiazoleselenol derivatives make them prime candidates for the development of a wide range of functional materials. The aromatic benzothiazole (B30560) moiety offers thermal stability and favorable electronic properties, while the selenium atom introduces unique reactivity and potential for intermolecular interactions.

Optoelectronic Materials (e.g., as Chromophores, Emissive Components)

Benzothiazole-containing molecules are known to exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. While direct research on this compound is limited, the behavior of related benzothiazole and benzothiadiazole derivatives provides strong indicators of their potential.

Benzothiazole-based materials have been successfully synthesized and investigated as blue fluorescent materials. For instance, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) have been used in OLEDs, with a device exhibiting a maximum brightness of 3760 cd/m² at 14.4 V. It is anticipated that the introduction of a selenium atom in place of other functional groups could modulate the electronic properties, potentially leading to shifts in emission wavelengths and improved device performance.

The "donor-acceptor" (D-A) or "push-pull" architecture is a common strategy in the design of organic semiconductors to control the band gap width. nanomaterchem.comresearchgate.net Benzothiadiazoles, which are structurally similar to benzothiazoles, are popular electron-accepting units in D-A copolymers. nanomaterchem.comd-nb.info The strong electron-withdrawing nature of the benzothiadiazole unit, combined with its high polarizability and crystallinity, makes it a promising candidate for efficient solid-state emitters. nanomaterchem.comd-nb.info By analogy, this compound derivatives could function as either the acceptor or, with appropriate functionalization, the donor component in such systems. The selenium atom's unique electronic character could further tune the intramolecular charge transfer (CT) process, which is crucial for determining the optical and electronic properties of these materials. researchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the optoelectronic properties of benzothiazole derivatives. researchgate.net These studies help in understanding the relationship between molecular structure and properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such computational approaches could be invaluable in predicting the photophysical behavior of novel this compound derivatives for optoelectronic applications.

Table 1: Optoelectronic Properties of Selected Benzothiazole Derivatives

| Compound | Application | Maximum Brightness | Commission Internationale de l'Éclairage (CIE) Coordinates | Reference |

| BPPA | OLED | 3760 cd/m² at 14.4 V | (0.16, 0.16) | researchgate.net |

| BPNA | OLED | Not specified | Not specified | researchgate.net |

Polymer Science: Role as Additives, Monomers, or Cross-linking Agents

The reactivity of the selenol group in this compound suggests its potential utility in polymer science as an additive, a monomer for polymerization, or a cross-linking agent.

As an additive , this compound derivatives could impart specific functionalities to a polymer matrix. For example, the benzothiazole unit is known for its biological activity, and its incorporation could lead to polymers with antimicrobial properties. Furthermore, selenium compounds are known to have antioxidant properties, which could enhance the thermal or oxidative stability of polymers.

As a monomer , this compound could be polymerized through various mechanisms. The chemical oxidative polymerization of a related compound, 2-aminothiazole, has been successfully demonstrated using copper chloride as an oxidant. nih.govresearchgate.net This suggests that similar oxidative polymerization techniques could be applied to this compound, potentially leading to novel selenium-containing conducting polymers. The resulting polymers would be expected to have unique electronic and optical properties due to the presence of the selenium atom in the polymer backbone.

As a cross-linking agent , the selenol group can undergo various chemical reactions to form cross-links between polymer chains. This process is crucial for improving the mechanical properties, thermal stability, and solvent resistance of polymeric materials. mdpi.com Cross-linking agents are essential in various applications, from hydrogels for biomedical uses to pressure-sensitive adhesives. nih.govnih.gov The reactivity of the selenol group could be exploited to create dynamic or reversible cross-links, leading to the development of self-healing or reprocessable polymer networks. Different types of cross-linking agents are used depending on the polymer and the desired properties, and this compound offers a novel chemistry to be explored in this context. mdpi.comnih.govmdpi.com

Integration into Smart Materials and Responsive Systems

The unique chemical properties of the selenium atom in this compound derivatives make them attractive for integration into smart materials and responsive systems. Selenium compounds are known to be redox-active, and this property can be harnessed to create materials that respond to chemical or electrochemical stimuli. For example, the oxidation state of the selenium atom could be reversibly changed, leading to a change in the material's color, fluorescence, or conductivity.

Furthermore, the selenol group can form coordination bonds with metal ions. This could be utilized to develop sensors for specific metal ions, where the binding event triggers a detectable optical or electronic response. The benzothiazole core itself can also participate in intermolecular interactions, such as π-π stacking, which can be sensitive to environmental changes like temperature or solvent polarity. The combination of these features could lead to the development of multi-responsive materials.

Catalysis

The application of this compound derivatives in catalysis is a promising area of research. The presence of both nitrogen and selenium atoms provides potential coordination sites for metal catalysts, while the aromatic benzothiazole backbone can be functionalized to tune the steric and electronic properties of the resulting catalyst.

Homogeneous Catalysis Applications

In homogeneous catalysis, this compound derivatives can act as ligands for transition metal complexes. The ability of the selenol group to coordinate to metal centers could lead to the formation of novel catalysts with unique reactivity and selectivity. The electronic properties of the benzothiazole ring can be modified by introducing electron-donating or electron-withdrawing substituents, thereby influencing the catalytic activity of the metal center. While specific applications of this compound in homogeneous catalysis are yet to be extensively reported, the rich coordination chemistry of selenium-containing ligands suggests significant potential in this area.

Heterogeneous Catalysis (e.g., in Nanomaterial Composites)

For heterogeneous catalysis, this compound derivatives can be immobilized on solid supports, such as silica, alumina, or nanoparticles, to create robust and recyclable catalysts. The selenol group provides a convenient anchor for grafting the molecule onto the support surface.

Nanoparticles, in particular, offer a high surface area-to-volume ratio, which can enhance catalytic activity. nanomaterchem.com Functionalized nanoparticles are increasingly being used as catalysts for a variety of organic transformations. researchgate.net For instance, asparagine functionalized Al2O3 nanoparticles have been used as a heterogeneous organocatalyst for the synthesis of 2-aminothiazoles. researchgate.net Similarly, this compound could be immobilized on magnetic nanoparticles, allowing for easy separation and reuse of the catalyst using an external magnet. nanomaterchem.com

The synthesis of 2-substituted benzothiazoles has been achieved using heterogeneous catalysts like KF-Al2O3. researchgate.net This indicates the feasibility of using supported catalysts in reactions involving the benzothiazole core. By immobilizing a catalytically active this compound derivative onto a nanomaterial composite, it may be possible to develop highly efficient and selective heterogeneous catalysts for a range of chemical transformations.

Advanced Chemical Sensing and Detection Technologies

No specific studies detailing the use of this compound as a primary component in advanced chemical sensors were found. Research on related benzothiazole compounds suggests that the core molecular structure can be functionalized for sensing applications, often relying on fluorescence or electrochemical changes upon interaction with an analyte. However, without specific data for this compound, it is not possible to detail its performance, the analytes it may detect, or the specific sensing mechanisms involved.

Corrosion Inhibition Mechanisms in Material Surfaces (focus on chemical interactions)

Similarly, literature detailing the specific chemical interactions and mechanisms by which this compound inhibits corrosion on material surfaces is not available. While benzothiazole and its thiol derivatives (like 2-mercaptobenzothiazole) are well-documented corrosion inhibitors that function by adsorbing onto a metal surface and forming a protective film, the specific role of the selenium atom in this compound for this purpose has not been detailed in the available research. Therefore, a discussion of its adsorption isotherms, the nature of the chemical bonds formed with metal surfaces (chemisorption vs. physisorption), and its effectiveness in various corrosive media cannot be provided.

Future Research Directions and Concluding Perspectives on 2 Benzothiazoleselenol

Emerging Synthetic Paradigms for Novel Organoselenium Compounds

The future synthesis of 2-Benzothiazoleselenol derivatives and other novel organoselenium compounds is moving towards more efficient, sustainable, and versatile methodologies. nih.govresearchgate.net Significant progress has been achieved in developing new synthetic methods for organoselenium compounds, moving beyond traditional multi-step processes. researchgate.netmdpi.com Key emerging paradigms include:

Green Chemistry Approaches : Modern synthetic strategies are increasingly incorporating the principles of green chemistry. nih.gov This involves the use of environmentally benign reagents and solvents, such as the application of Oxone® in water for certain transformations, which avoids the need for catalysts or co-solvents. mdpi.com Methodologies that reduce energy consumption, such as visible light-promoted reactions, mechanochemistry (ball-milling), and sonochemistry, are being developed to construct carbon-selenium bonds under milder conditions. nih.gov

Catalytic Systems : There is a growing emphasis on catalytic reactions, which offer atom economy and reduce waste. mdpi.comufpel.edu.br Iron-facilitated, iodine-mediated electrophilic annulation reactions represent a promising avenue for creating complex heterocyclic systems. mdpi.com The development of one-pot multicomponent synthetic strategies is also a robust alternative to conventional methods, allowing for the efficient assembly of complex molecules from simple precursors. researchgate.net

Flow Chemistry : Automated flow chemistry systems are being employed for the synthesis of organoselenium compounds. nih.gov These systems allow for precise control over reaction parameters, enhanced safety, and scalability, as demonstrated in the electrochemical selenenylation of alkenes in a continuous flow microreactor. nih.gov

These advanced synthetic strategies offer numerous opportunities to design and create novel derivatives of this compound with tailored functionalities for a wide range of applications. rawdatalibrary.net

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Green Oxidative Reagents | Use of reagents like Oxone®; often performed in environmentally friendly solvents like water. mdpi.com | Synthesis of oxidized derivatives or use in catalyzed coupling reactions. |

| Visible Light Promotion | Avoids harsh heating; uses light as an energy source, often without photocatalysts. nih.gov | Functionalization of the benzothiazole (B30560) ring or selenium center under mild conditions. |

| Mechanochemistry | Solvent-free reactions conducted via grinding/milling. nih.gov | Solid-state synthesis of derivatives and metal complexes, reducing solvent waste. |

| Flow Chemistry | Automated, continuous processing with high control and scalability. nih.gov | Large-scale and library synthesis of this compound analogs. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants for rapid assembly of complex molecules. researchgate.netmdpi.com | Efficient creation of a diverse library of substituted this compound compounds. |

Exploration of Unprecedented Coordination Architectures and Metal-Selenol Interactions

The selenol moiety of this compound provides a soft donor site, making it an excellent ligand for coordination with a variety of metal ions, particularly soft metals. Research into the coordination chemistry of this ligand is expected to yield novel complexes with unique structural and electronic properties. biotech-asia.org

Future work will likely focus on:

Synthesis of Novel Complexes : There is considerable interest in synthesizing and characterizing new metal complexes beyond those already known, such as with zinc(II), nickel(II), copper(II), cadmium(II), and mercury(II). biotech-asia.orgresearchgate.net Exploration with other transition metals, lanthanides, and actinides could lead to unprecedented coordination geometries. The benzothiazole ring itself contains a nitrogen atom that can also participate in coordination, allowing for the ligand to act in a bidentate or bridging fashion, leading to the formation of polynuclear clusters and coordination polymers.

Intramolecular Interactions : The potential for Se–N intramolecular coordination in complexes of this compound is a key area of interest. biotech-asia.org This interaction can enhance the stability of the resulting complexes and may play a role in their reactivity and potential catalytic activity, drawing parallels to the active sites of selenium-containing enzymes. biotech-asia.org

Structural Characterization : Advanced analytical techniques, including single-crystal X-ray diffraction, multi-nuclear NMR spectroscopy, and mass spectrometry, will be crucial for elucidating the precise structures of these new complexes. biotech-asia.orgresearchgate.netbiointerfaceresearch.com Characterizing the nature of the metal-selenium bond and other non-covalent interactions will be essential for understanding their properties. The synthesis of metal-salen complexes conjugated with benzothiazole aniline (B41778) highlights a strategy for creating structurally diverse and biologically active compounds. nih.gov

| Metal Ion Group | Potential Ligand Behavior of this compound | Resulting Architectures |

| Transition Metals (e.g., Pt, Pd, Ru) | Monodentate (via Se), Bidentate (via Se and N), Bridging | Discrete mononuclear or dinuclear complexes, coordination polymers. biotech-asia.orgbiointerfaceresearch.comnih.gov |

| Group 12 Metals (e.g., Zn, Cd, Hg) | Forms stable selenato complexes. biotech-asia.orgresearchgate.net | Potentially bioactive complexes with stable M-Se bonds. biotech-asia.orgresearchgate.net |

| Lanthanides | Hard-soft interactions | Luminescent materials, magnetic resonance imaging contrast agents. |

Innovative Design of Materials Systems with Tailored Properties Based on this compound

The unique chemical properties of selenium, such as its reactivity and sensitivity to stimuli, make it an attractive element for incorporation into advanced materials. acs.orgxuslab.com The C–Se bond (244 kJ mol⁻¹) and Se–Se bond (172 kJ mol⁻¹) possess a dynamic character, making them responsive to mild redox or radiation stimuli. nih.gov this compound can serve as a functional building block for creating innovative materials systems.

Future research directions include:

Selenium-Containing Polymers : Incorporating this compound into polymer backbones or as a side-chain functional group can create materials with unique optical and electronic properties. scispace.comrsc.org Such polymers could find applications as high refractive index materials, photoconductors, or stimuli-responsive materials for sensors and controlled-release systems. acs.orgxuslab.comrsc.org The benzothiazole unit is known for its thermal stability and electronic properties, which could be synergistically combined with the responsive nature of the selenol group.

Stimuli-Responsive Materials : The selenol group can be readily oxidized to a diselenide bridge, a reversible covalent bond. This redox activity can be exploited to create smart materials, such as self-healing polymers or drug delivery vehicles that release their payload in response to specific redox conditions within the body. nih.gov

Semiconductor Nanomaterials : As a precursor or capping agent, this compound could be used in the synthesis of metal selenide (B1212193) quantum dots or other nanomaterials. The benzothiazole moiety could modulate the surface chemistry and electronic properties of the resulting nanoparticles, tailoring them for applications in optoelectronics and bio-imaging.

Advancements in Theoretical Understanding of this compound Chemistry

Computational chemistry provides powerful tools for understanding the structure, bonding, and reactivity of molecules like this compound at a fundamental level. Advancements in theoretical methods will be crucial for guiding experimental work.

Key areas for future theoretical investigation include:

Accurate Structural and Thermochemical Predictions : High-level quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to accurately predict molecular geometries, bond dissociation energies, and other thermochemical properties. mdpi.com Assessing various DFT functionals, such as ωB97XD and M06-2X, is important for obtaining reliable data for selenium-containing compounds. mdpi.com These calculations can elucidate the stability of different tautomers and conformers of this compound and its derivatives.

Reaction Mechanisms : Computational modeling can map out the potential energy surfaces of reactions involving this compound. This provides detailed mechanistic insights into synthetic transformations, coordination reactions, and catalytic cycles, helping to optimize reaction conditions and predict product outcomes. acs.org

Electronic Structure and Spectroscopy : Theoretical calculations are essential for interpreting experimental spectra (e.g., NMR, UV-Vis, IR). Relativistic DFT calculations, for instance, are becoming crucial for accurately predicting NMR chemical shifts for heavy atoms like selenium, aiding in the structural elucidation of complex molecules and materials. acs.orgnih.gov Understanding the interaction of selenium with aromatic π-systems is another area where DFT studies can provide significant insight. researchgate.net

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Geometry optimization, reaction pathway analysis, prediction of spectroscopic properties. mdpi.comresearchgate.net | Elucidate structure-property relationships and reaction mechanisms. |

| Relativistic DFT | Calculation of NMR chemical shifts and coupling constants for the ⁷⁷Se nucleus. acs.orgnih.gov | Aid in the interpretation of experimental NMR data for structural characterization. |

| Quantum Theory of Atoms in Molecules (AIM) | Analysis of non-covalent interactions, such as Se···N or Se···π interactions. inorgchemres.org | Understand the forces governing supramolecular assembly and crystal packing. |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound-based polymers or biomolecular conjugates. | Predict material properties and understand interactions in complex biological environments. |

Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences

The versatility of this compound places it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research. ufpel.edu.br Its unique properties make it a valuable tool in both fundamental and applied contexts.

Medicinal Chemistry : Organoselenium compounds have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ufpel.edu.brtandfonline.comnih.gov Future research could focus on designing this compound derivatives as targeted therapeutic agents. The benzothiazole scaffold is a well-known pharmacophore, and its combination with selenium could lead to synergistic biological effects. nih.gov

Catalysis : The ability of selenium compounds to participate in redox cycles makes them attractive candidates for catalysis. nih.govufpel.edu.br this compound and its metal complexes could be explored as catalysts for a variety of organic transformations, potentially acting as mimics of antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov

Materials Science : As discussed, this compound is a promising building block for advanced functional materials. rsc.org Collaboration between synthetic chemists and materials scientists will be key to developing new polymers, nanomaterials, and smart systems for applications ranging from electronics to biotechnology. acs.orgxuslab.com

Supramolecular Chemistry : The potential for this compound to engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and chalcogen bonding, makes it an interesting target for supramolecular chemistry. This could lead to the design of self-assembling systems, molecular sensors, and crystalline materials with tailored architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzothiazoleselenol, and what key experimental parameters influence yield and purity?

- Methodological Answer : Synthesis often involves cyclization of precursors (e.g., 2-aminothiophenol derivatives) with selenium sources under controlled conditions. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) or copper iodide for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., THF/Et₃N mixtures) to stabilize intermediates and enhance reactivity .

- Temperature : Reflux conditions (55–80°C) to accelerate cyclization .

- Purification : Recrystallization (ethanol) or silica gel chromatography to isolate pure products .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : To resolve crystal structure and selenium coordination geometry (e.g., CCDC deposition protocols) .

- Elemental Analysis : Verify stoichiometry, particularly selenium content .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Emergency Protocols : Immediate washing with water for skin exposure and medical consultation for ingestion .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer :

- Systematic Replication : Reproduce experiments using standardized protocols (e.g., solvent purity, reaction time) .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. X-ray) to confirm consistency .

- Meta-Analysis : Statistically evaluate literature data to identify outliers or methodological biases .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model selenium’s electrophilic/nucleophilic behavior in reactions (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) : Simulate solvent effects on stability and reaction pathways .

- Validation : Correlate computational predictions with experimental kinetic data .

Q. How does the choice of solvent and catalyst affect the reaction kinetics in this compound synthesis?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) increase reaction rates by stabilizing transition states, while non-polar solvents may reduce side reactions .

- Catalyst Screening : Test Pd vs. Cu catalysts to optimize turnover frequency (TOF) and selectivity. Monitor progress via HPLC or in situ IR spectroscopy .

Q. What strategies can be employed to optimize the scalability of this compound synthesis without compromising purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.